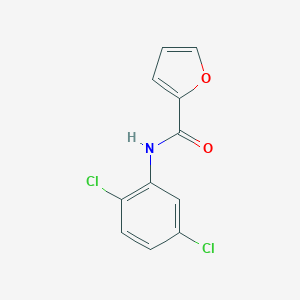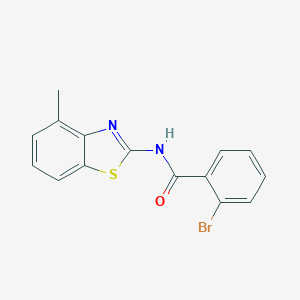![molecular formula C21H12Cl4N4S B420582 4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE](/img/structure/B420582.png)
4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a diazenyl group, and multiple chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Chlorination: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as chlorine gas or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine gas or bromine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-chlorophenyl)-N-phenyl-5-[(E)-(2,4-dichlorophenyl)diazenyl]-1,3-thiazol-2-amine
- 4-(4-chlorophenyl)-N-phenyl-5-[(E)-(2,6-dichlorophenyl)diazenyl]-1,3-thiazol-2-amine
- 4-(4-chlorophenyl)-N-phenyl-5-[(E)-(2,4,5-trichlorophenyl)diazenyl]-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE lies in its specific arrangement of chlorophenyl groups and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H12Cl4N4S |
|---|---|
Poids moléculaire |
494.2g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-phenyl-5-[(2,4,6-trichlorophenyl)diazenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H12Cl4N4S/c22-13-8-6-12(7-9-13)18-20(29-28-19-16(24)10-14(23)11-17(19)25)30-21(27-18)26-15-4-2-1-3-5-15/h1-11H,(H,26,27) |
Clé InChI |
MVCJXLVJSHQZEV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)N=NC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=C(S2)N=NC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


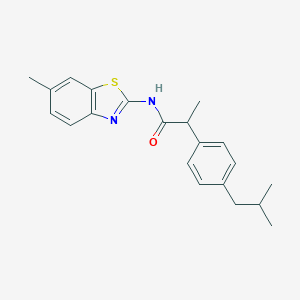
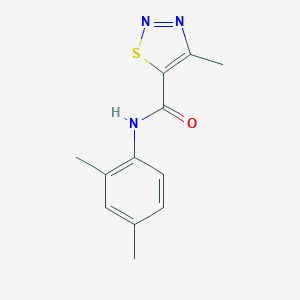
![(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B420504.png)
![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420505.png)
![(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide](/img/structure/B420507.png)
![6,8-dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420508.png)
![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420510.png)
![Ethyl 2-({2-[bis(4-chlorophenyl)(hydroxy)acetyl]-1-phenylhydrazino}carbonyl)benzoate](/img/structure/B420511.png)
![5-(4-Ethylcyclohexyl)-2-[3-nitro-4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B420512.png)
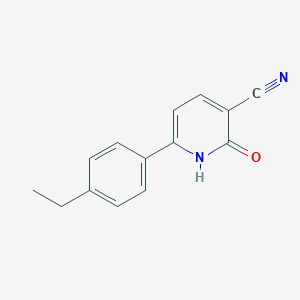
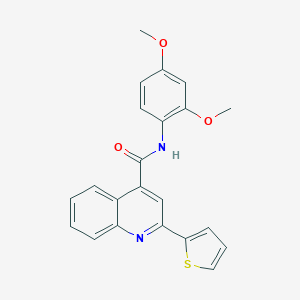
![2-[4-(2,4-Dichlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B420517.png)
